Lubabegron (fumarate)
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Overview
Description
Lubabegron (fumarate), also known by its trade name Experior, is a veterinary drug primarily used to reduce ammonia emissions from animals and their waste. This compound is particularly significant in agricultural production due to its potential to mitigate the detrimental effects of ammonia on the environment, human health, and animal health . Lubabegron was approved by the U.S. Food and Drug Administration in 2018 for use in feedlot cattle .
Preparation Methods
The synthetic routes and reaction conditions for Lubabegron (fumarate) involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of its core structure and subsequent functionalization. The industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Lubabegron (fumarate) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include selective β1-agonists like dobutamine, selective β2-agonists like salbutamol, and non-selective β-adrenergic receptor antagonists like propranolol . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the β-adrenergic receptor subtypes .
Scientific Research Applications
Lubabegron (fumarate) has a wide range of scientific research applications. In chemistry, it is studied for its unique β-adrenergic receptor modulating properties. In biology and medicine, it is used to investigate its effects on reducing ammonia emissions and improving feed efficiency in cattle . Industrially, it is utilized to enhance the sustainability of livestock production by reducing the environmental impact of ammonia emissions .
Mechanism of Action
Lubabegron (fumarate) acts as a β-adrenergic receptor agonist/antagonist. Its antagonist activity at β1 and β2 receptors prevents the stimulation of these receptors found in the heart and trachea/bronchi, thereby avoiding potential negative side effects associated with their activation . Conversely, its agonist activity at β3 receptors can increase skeletal muscle hypertrophy, possibly due to differences in second messenger systems and enzyme expression in skeletal muscle compared with adipose tissues .
Comparison with Similar Compounds
Lubabegron (fumarate) is unique compared to other β-adrenergic receptor ligands used in cattle production, such as ractopamine and zilpaterol. While ractopamine and zilpaterol are β-adrenergic agonists that bind to and activate β1 and β2 receptors, Lubabegron displays antagonistic behavior at β1 and β2 receptors but agonistic behavior at β3 receptors . This unique combination of activities makes Lubabegron particularly effective in reducing ammonia emissions while also promoting muscle growth in cattle .
Similar compounds include:
- Ractopamine
- Zilpaterol
These compounds share some structural and functional similarities with Lubabegron but differ in their specific receptor binding profiles and resultant biological effects .
Properties
Molecular Formula |
C33H33N3O7S |
---|---|
Molecular Weight |
615.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-[2-[[(2S)-2-hydroxy-3-(2-thiophen-2-ylphenoxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carbonitrile |
InChI |
InChI=1S/C29H29N3O3S.C4H4O4/c1-29(2,17-21-11-13-24(14-12-21)35-28-22(18-30)7-5-15-31-28)32-19-23(33)20-34-26-9-4-3-8-25(26)27-10-6-16-36-27;5-3(6)1-2-4(7)8/h3-16,23,32-33H,17,19-20H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m0./s1 |
InChI Key |
RYBGWZSVDAOCAY-LASJEQTRSA-N |
Isomeric SMILES |
CC(C)(CC1=CC=C(C=C1)OC2=C(C=CC=N2)C#N)NC[C@@H](COC3=CC=CC=C3C4=CC=CS4)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC2=C(C=CC=N2)C#N)NCC(COC3=CC=CC=C3C4=CC=CS4)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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